molecular formula C24H24N2O3 B3476458 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide

4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide

Cat. No.: B3476458
M. Wt: 388.5 g/mol
InChI Key: JLCVUFNASFDEIY-UHFFFAOYSA-N
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Description

4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups

Preparation Methods

The synthesis of 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route often includes the following steps:

    Formation of the Benzamide Core: This step involves the reaction of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Oxoethoxy Group: The oxoethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate alkylating agent reacts with the benzamide core.

    Substitution with Dimethylanilino Group: The final step involves the substitution of the oxoethoxy group with the dimethylanilino group, typically using a palladium-catalyzed coupling reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide can be compared with other similar compounds, such as:

    4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide: This compound has similar structural features but differs in the substitution pattern on the anilino group.

    2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxybenzyl)benzamide: Another structurally related compound with different substituents on the benzamide core.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-16-8-9-18(3)22(14-16)25-23(27)15-29-20-12-10-19(11-13-20)24(28)26-21-7-5-4-6-17(21)2/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCVUFNASFDEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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